

An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-amino-4-bromo-N-cyclohexylbenzamide

Cat. No.: B581369

[Get Quote](#)

CAS Number: 1177210-71-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited in publicly available literature, its structural motifs—an aminobenzamide core, bromine substitution, and an N-cyclohexyl group—suggest its role as a versatile synthetic intermediate and a candidate for biological screening. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of potential biological activities based on structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.

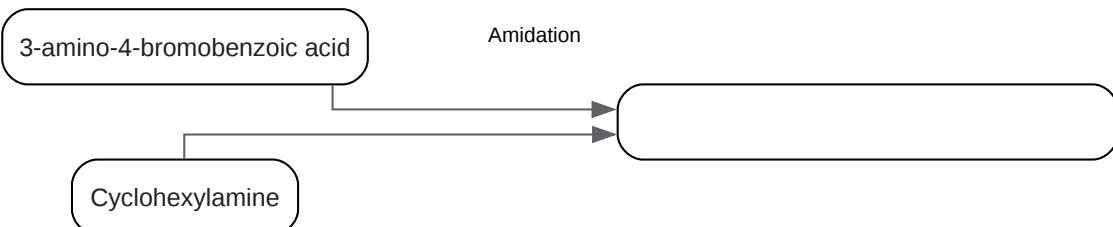
Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-amino-4-bromo-N-cyclohexylbenzamide** is presented in Table 1. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

Table 1: Physicochemical Data for **3-amino-4-bromo-N-cyclohexylbenzamide**

Property	Value	Source
CAS Number	1177210-71-7	Chemical Supplier Databases
Molecular Formula	C ₁₃ H ₁₇ BrN ₂ O	Chemical Supplier Databases
Molecular Weight	297.19 g/mol	Chemical Supplier Databases
IUPAC Name	3-amino-4-bromo-N-cyclohexylbenzamide	
Appearance	Likely an off-white to pale yellow solid	Inferred from related compounds
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water.	Inferred from related compounds
Melting Point	Not reported	
Boiling Point	Not reported	

Synthesis and Purification


While a specific, published synthetic protocol for **3-amino-4-bromo-N-cyclohexylbenzamide** is not readily available, a standard and reliable method would involve the amidation of 3-amino-4-bromobenzoic acid with cyclohexylamine. This reaction is a common transformation in organic synthesis and can be achieved through several well-established coupling methods.

Proposed Synthetic Pathway

The logical synthetic route commences with the commercially available 3-amino-4-bromobenzoic acid and cyclohexylamine. The key step is the formation of the amide bond, which can be facilitated by a variety of peptide coupling reagents to ensure high yield and purity.

Coupling Reagents (e.g., HATU, HOBr, EDC)
Base (e.g., DIPEA)
Solvent (e.g., DMF)

Amidation

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-amino-4-bromo-N-cyclohexylbenzamide**.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a general yet detailed procedure for the synthesis of the target compound.

Materials:

- 3-amino-4-bromobenzoic acid
- Cyclohexylamine
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **3-amino-4-bromo-N-cyclohexylbenzamide**.

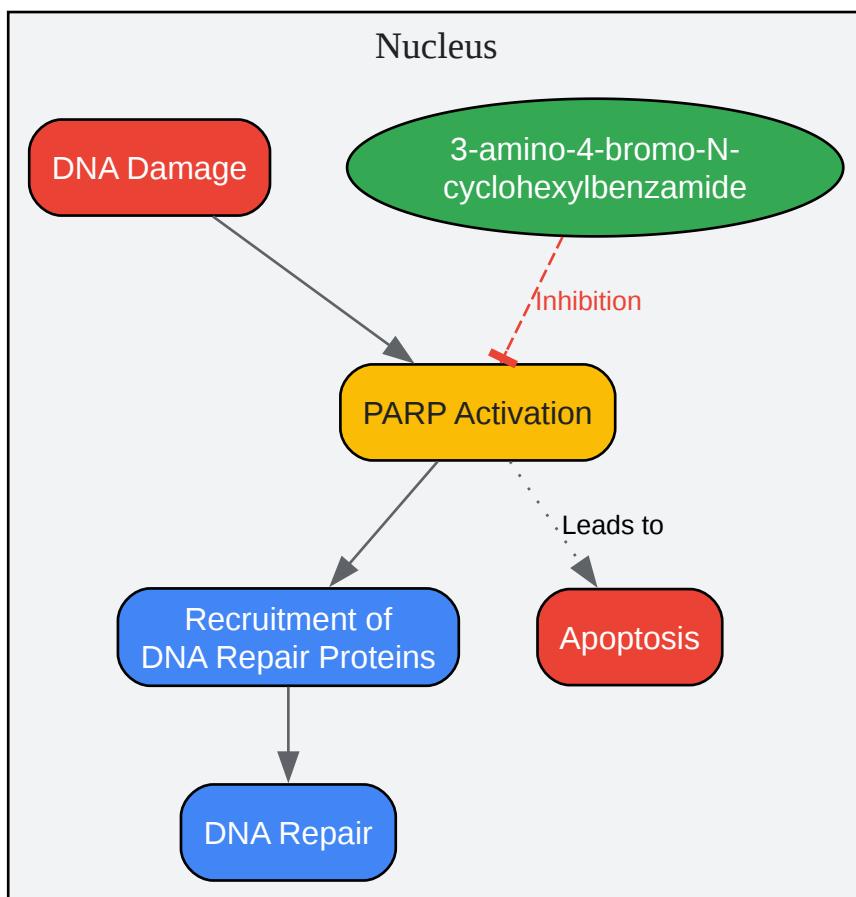
Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic, cyclohexyl, and amine protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-Br stretch.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Signaling Pathways


While no specific biological data for **3-amino-4-bromo-N-cyclohexylbenzamide** has been reported, the structural components of the molecule are present in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications and mechanisms of action.

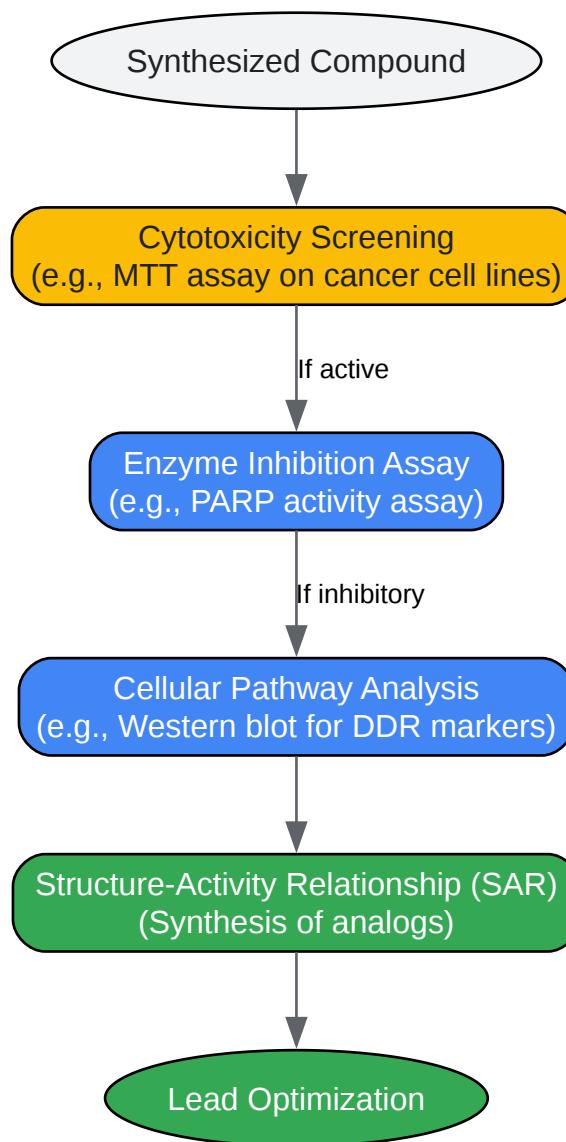
Structural Analogs and Their Activities

- Aminobenzamides: This class of compounds is known to exhibit a wide range of biological activities. For instance, 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically important class of anti-cancer agents. The presence of the 3-aminobenzamide core suggests that the title compound could be investigated for similar activity.
- Brominated Aromatic Compounds: The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and influence metabolic stability.
- N-Cyclohexylamides: The N-cyclohexyl group is a lipophilic moiety that can improve cell membrane permeability and interaction with hydrophobic binding pockets in protein targets.

Postulated Signaling Pathway Involvement

Given the prevalence of the 3-aminobenzamide scaffold in PARP inhibitors, a primary hypothetical target for **3-amino-4-bromo-N-cyclohexylbenzamide** is the DNA damage response (DDR) pathway.

[Click to download full resolution via product page](#)


Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Experimental Workflows for Biological Evaluation

For researchers aiming to investigate the biological potential of **3-amino-4-bromo-N-cyclohexylbenzamide**, a structured experimental workflow is recommended.

In Vitro Assay Workflow

A logical progression of in vitro assays would begin with broad screening and move towards more specific mechanistic studies.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581369#3-amino-4-bromo-n-cyclohexylbenzamide-cas-number-1177210-71-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com